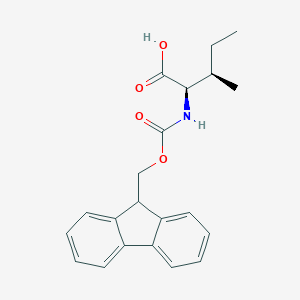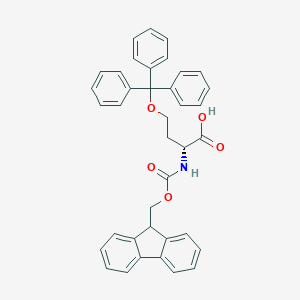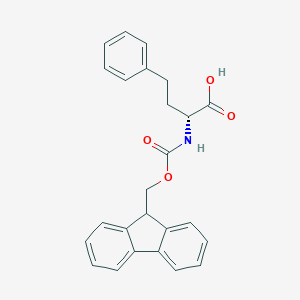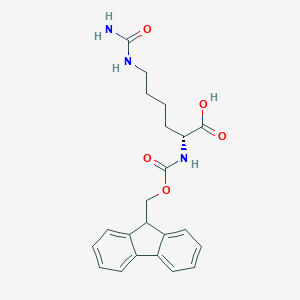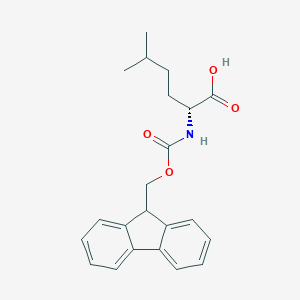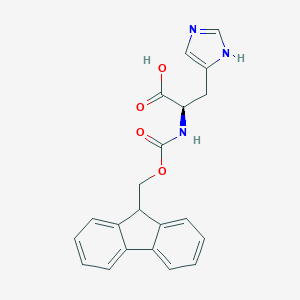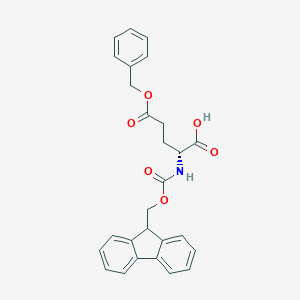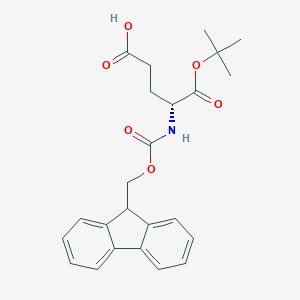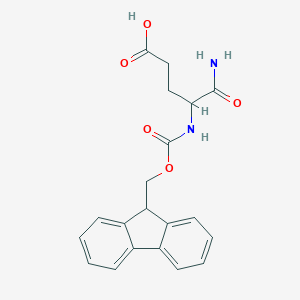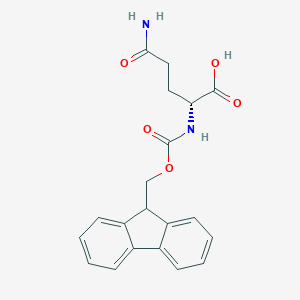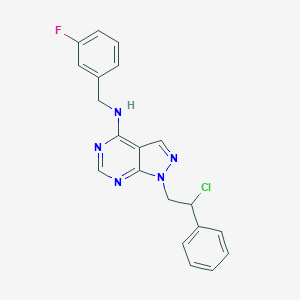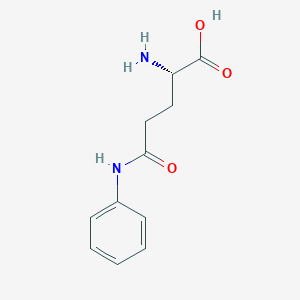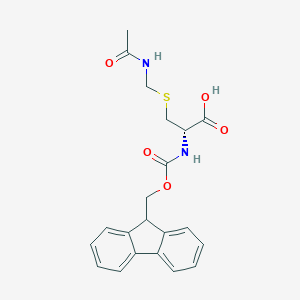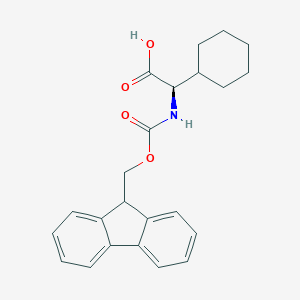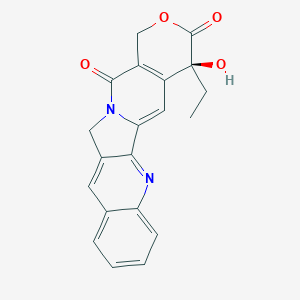
Fmoc-Dap(Adpoc)-OH
概要
説明
Fmoc-Dap(Adpoc)-OH: is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,3-diaminopropionic acid (Dap), with an additional protecting group, 1-adamantyl-1-dimethylsilyloxycarbonyl (Adpoc), on the side chain. This dual protection strategy is employed to facilitate the synthesis of complex peptides by preventing undesired side reactions.
作用機序
Target of Action
Fmoc-Dap(Adpoc)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .
Pharmacokinetics
The compound’s reactivity has been probed during the synthesis of side chain mono- or bis-methylated fmoc-dap, -dab and -orn amino acids .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of functional materials . The compound’s ability to promote the self-assembly of peptides can lead to the creation of unique and tunable morphologies of different functionalities .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and buffer ions . These factors can affect the compound’s self-assembly process and, consequently, its efficacy and stability .
科学的研究の応用
Chemistry: Fmoc-Dap(Adpoc)-OH is widely used in solid-phase peptide synthesis (SPPS) to construct complex peptides and proteins. Its dual protection strategy allows for selective deprotection and coupling, facilitating the synthesis of peptides with multiple functional groups.
Biology: In biological research, peptides synthesized using this compound are employed as probes to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Peptides containing this compound are investigated for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry: In the pharmaceutical industry, this compound is used to synthesize peptide-based drugs and diagnostic agents. Its application extends to the development of novel biomaterials and nanomaterials.
生化学分析
Biochemical Properties
Fmoc-Dap(Adpoc)-OH plays a crucial role in biochemical reactions. It is known for its eminent self-assembly features, which are largely attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This self-assembly capability is key to its interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely governed by non-covalent forces such as van der Waals forces, hydrogen bonding, and π–π stacking .
Cellular Effects
In terms of cellular effects, this compound influences various types of cells and cellular processes. Its impact on cell function is multifaceted, affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group in the molecule plays a crucial role in these interactions, promoting the association of building blocks .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Factors such as the product’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Adpoc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropionic acid is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group is then protected using the 1-adamantyl-1-dimethylsilyloxycarbonyl (Adpoc) group. This step involves the reaction of the Fmoc-protected amino acid with Adpoc-chloride under basic conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and efficiency. Industrial processes may also involve the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds in peptide synthesis.
化学反応の分析
Types of Reactions: Fmoc-Dap(Adpoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Adpoc protecting groups under specific conditions to expose the free amino groups for further peptide coupling.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection of Fmoc Group: Typically achieved using a solution of piperidine in dimethylformamide (DMF).
Deprotection of Adpoc Group: Requires mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Conducted in the presence of coupling reagents like DIC and HOBt, often in solvents such as DMF or dichloromethane (DCM).
Major Products:
Deprotected Amino Acid: The removal of protecting groups yields the free amino acid, 2,3-diaminopropionic acid.
Peptide Products: Coupling reactions result in the formation of peptide chains with this compound as a building block.
類似化合物との比較
Fmoc-Dap(Boc)-OH: Similar to Fmoc-Dap(Adpoc)-OH but uses tert-butyloxycarbonyl (Boc) as the side chain protecting group.
Fmoc-Dab(Adpoc)-OH: Uses 2,4-diaminobutyric acid (Dab) instead of 2,3-diaminopropionic acid.
Fmoc-Orn(Adpoc)-OH: Uses ornithine (Orn) as the amino acid backbone.
Uniqueness: this compound is unique due to the combination of Fmoc and Adpoc protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The use of Adpoc as a side chain protecting group offers advantages in terms of steric hindrance and ease of deprotection compared to other protecting groups like Boc.
特性
IUPAC Name |
(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLFKGBPWDJCQ-BAJPBUPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


